1-(3-phenoxypropyl)-1H-indole-3-carbonitrile
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Overview
Description
1-(3-phenoxypropyl)-1H-indole-3-carbonitrile is an organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a phenoxypropyl group attached to the indole ring, which can influence its chemical and biological properties.
Preparation Methods
The synthesis of 1-(3-phenoxypropyl)-1H-indole-3-carbonitrile typically involves the following steps:
Starting Materials: The synthesis begins with indole and 3-phenoxypropyl bromide.
Reaction Conditions: The reaction is carried out in the presence of a base, such as potassium carbonate, in a suitable solvent like dimethylformamide (DMF).
Chemical Reactions Analysis
1-(3-phenoxypropyl)-1H-indole-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carbonyl compounds.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(3-phenoxypropyl)-1H-indole-3-carbonitrile has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of various pharmacologically active compounds, including potential anticancer and anti-inflammatory agents.
Biological Studies: The compound is studied for its interactions with biological targets, such as enzymes and receptors, to understand its mechanism of action and potential therapeutic uses.
Industrial Applications: It can be used in the development of new materials and as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 1-(3-phenoxypropyl)-1H-indole-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The phenoxypropyl group can enhance the compound’s binding affinity to these targets, leading to various biological effects. The exact pathways involved depend on the specific biological system being studied .
Comparison with Similar Compounds
1-(3-phenoxypropyl)-1H-indole-3-carbonitrile can be compared with other similar compounds, such as:
1-(3-Phenoxypropyl)piperidine-4-one: This compound has a similar phenoxypropyl group but differs in the core structure, leading to different chemical and biological properties.
4-(Dimethylamino)-1-(3-phenoxypropyl)pyridinium bromide: This compound features a pyridinium core and is used as a corrosion inhibitor.
The uniqueness of this compound lies in its indole core, which imparts distinct chemical reactivity and biological activity compared to other similar compounds.
Properties
Molecular Formula |
C18H16N2O |
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Molecular Weight |
276.3 g/mol |
IUPAC Name |
1-(3-phenoxypropyl)indole-3-carbonitrile |
InChI |
InChI=1S/C18H16N2O/c19-13-15-14-20(18-10-5-4-9-17(15)18)11-6-12-21-16-7-2-1-3-8-16/h1-5,7-10,14H,6,11-12H2 |
InChI Key |
AGPINAKWCPQLMO-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)OCCCN2C=C(C3=CC=CC=C32)C#N |
Canonical SMILES |
C1=CC=C(C=C1)OCCCN2C=C(C3=CC=CC=C32)C#N |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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